2-(2-Thienylmethyl)isoquinolinium
Description
2-(2-Thienylmethyl)isoquinolinium is a quaternary isoquinolinium salt characterized by a thiophene-derived substituent at the C2 position of the isoquinoline core. The thienylmethyl group introduces sulfur-containing aromaticity, which distinguishes it from classical phenyl- or alkyl-substituted isoquinolinium derivatives. Isoquinolinium salts are widely studied for their roles in organic synthesis, medicinal chemistry, and materials science due to their cationic nature and reactivity in cycloadditions or nucleophilic substitutions .
Properties
Molecular Formula |
C14H12NS+ |
|---|---|
Molecular Weight |
226.32g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)isoquinolin-2-ium |
InChI |
InChI=1S/C14H12NS/c1-2-5-13-10-15(8-7-12(13)4-1)11-14-6-3-9-16-14/h1-10H,11H2/q+1 |
InChI Key |
FASUPAFUSXCWJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Electronic Effects: The thienylmethyl group in this compound provides moderate electron-withdrawing character compared to the electron-donating methyl group in 2-methylisoquinolinium iodide. This alters reactivity in electrophilic substitutions .
- Solubility: Ethoxy-oxoethyl substituents (e.g., in C₁₃H₁₄BrNO₂) enhance polarity, improving aqueous solubility relative to the hydrophobic thienylmethyl derivative .
- Biological Relevance : Sulfur in the thiophene moiety may enhance binding to metalloenzymes or DNA, contrasting with the inert methyl group in simpler analogs .
Research Findings and Challenges
- Reactivity: Thienylmethyl-substituted isoquinolinium salts undergo regioselective [3+2] cycloadditions, similar to N-cyanomethylisoquinolinium betaines, but with slower kinetics due to steric hindrance .
- Stability : Quaternary salts with bulky substituents (e.g., phenanthrenyl) exhibit lower thermal stability compared to methyl or thienylmethyl derivatives .
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